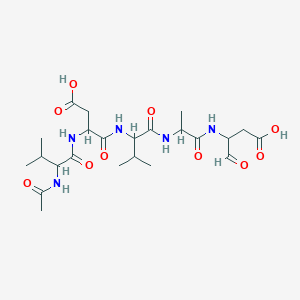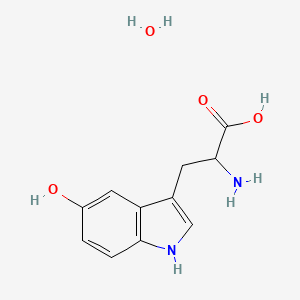![molecular formula C12H9ClN2S B12325361 3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- is a chemical compound with the molecular formula C12H9ClN2S and a molecular weight of 248.7313 . This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a 4-chlorophenylthio substituent. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- typically involves the reaction of 3-pyridinecarboxamide with 4-chlorophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxamide, N-(4-chlorophenyl)-2-[[1-(4-pyridinyl)ethyl]thio]-
- 3-Pyridinecarboxamide, N-2-benzothiazolyl-2-[(4-chlorophenyl)thio]-
Uniqueness
3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]- is unique due to its specific structural features, such as the combination of a pyridine ring and a 4-chlorophenylthio group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H9ClN2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)pyridine-3-carbothioamide |
InChI |
InChI=1S/C12H9ClN2S/c13-9-5-3-8(4-6-9)11-10(12(14)16)2-1-7-15-11/h1-7H,(H2,14,16) |
Clé InChI |
XESFRNTXQYWXEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)



![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)
![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)



![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)


